molecular formula C37H38O18 B1246093 isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]

isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]

Cat. No.: B1246093
M. Wt: 770.7 g/mol
InChI Key: NACZCQPMPCWDEE-APOKSGMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside] is a glycosyloxyflavone that consists of isorhamnetin substituted by a alpha-L-(6''''-p-coumaroyl-beta-D-glucopyranosyl)-(1->2)-rhamnopyranosyl moiety at position 3 via a glycosidic linkage. Isolated from Ginkgo biloba, it exhibits antioxidant activity. It has a role as a metabolite. It is a glycosyloxyflavone, a cinnamate ester, a disaccharide derivative, a trihydroxyflavone and a monomethoxyflavone. It derives from an isorhamnetin and a trans-4-coumaric acid.

Scientific Research Applications

Bone Health Enhancement

Research has shown that certain flavonoids, including derivatives similar to isorhamnetin, can enhance bone cell proliferation and markers of ossification, suggesting a potential application in treating or preventing osteoporosis. For example, rutin, a flavonoid structurally related to isorhamnetin, was found to increase osteocyte and osteoblast-related gene expression, promoting bone health without affecting cell proliferation negatively (Abdel-Naim et al., 2018).

Cardiovascular Disease Prevention

Isorhamnetin has exhibited multiple bioactivities, notably within the cardiovascular system, where it shows promise in anti-atherosclerosis, reducing blood lipid levels, anti-inflammation, antioxidation, endothelial protection, antithrombosis, antiplatelet aggregation, myocardial protection, and anti-hypertension. These properties suggest isorhamnetin and its derivatives could be ideal candidates for the prevention and treatment of cardiovascular diseases, necessitating further clinical studies to confirm these benefits (Li et al., 2022).

Anti-Obesity Effects

Isorhamnetin and its conjugates have been investigated for their potential anti-obesity effects. Studies indicate that isorhamnetin can reduce adipogenesis and improve glycemic control, suggesting a role in managing obesity and related metabolic disorders. However, more research, including human trials, is needed to fully understand its efficacy and mechanisms of action (González-Arceo et al., 2022).

Broad Biological Activities

Isorhamnetin exhibits a wide range of biological activities, including antioxidant, antiviral, anticancer, antimicrobial, anti-tuberculosis, and anti-inflammatory effects. Its potential for developing treatments for diseases caused by oxidative stress and viruses has been noted, highlighting its versatility in therapeutic applications (Rashed, 2020).

Properties

Molecular Formula

C37H38O18

Molecular Weight

770.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C37H38O18/c1-15-27(43)31(47)35(55-36-32(48)30(46)28(44)24(53-36)14-50-25(42)10-5-16-3-7-18(38)8-4-16)37(51-15)54-34-29(45)26-21(41)12-19(39)13-23(26)52-33(34)17-6-9-20(40)22(11-17)49-2/h3-13,15,24,27-28,30-32,35-41,43-44,46-48H,14H2,1-2H3/b10-5+/t15-,24+,27-,28+,30-,31+,32+,35+,36-,37-/m0/s1

InChI Key

NACZCQPMPCWDEE-APOKSGMJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]
Reactant of Route 2
isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]
Reactant of Route 3
isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]
Reactant of Route 4
isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]
Reactant of Route 5
isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]
Reactant of Route 6
isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]

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